molecular formula C17H20N6O B2787008 4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine CAS No. 2380042-82-8

4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine

Cat. No.: B2787008
CAS No.: 2380042-82-8
M. Wt: 324.388
InChI Key: HZTXBNCAFGTKTO-UHFFFAOYSA-N
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Description

4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be employed to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets within cells. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition occurs through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets and disrupting cell cycle progression .

Comparison with Similar Compounds

4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to selectively inhibit CDK2, making it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

1-methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-22-16-15(9-21-22)17(20-12-19-16)23-8-2-3-13(10-23)11-24-14-4-6-18-7-5-14/h4-7,9,12-13H,2-3,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTXBNCAFGTKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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